![molecular formula C17H22N4O5 B5548327 5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals that have been synthesized and analyzed for their unique molecular structures and properties.
Synthesis Analysis
- Synthesis of Related Compounds : A study described the synthesis of 1,4-dimethyl-4,5,7,8-tetrahydro-6H-imidazo[4,5-e][1,4]-diazepine-5,8-dithione, which is a cyclic homolog of the compound , using P2S5 and characterized its molecular and crystal structures (Ivanov et al., 1993).
- Synthesis of Derivatives : Another research focused on synthesizing derivatives of 3-(furan-2-yl) dibenzo-diazepin-1-one, which shares a furan component with the compound of interest (Wang et al., 2016).
Molecular Structure Analysis
- X-Ray Structure Analysis : The molecular and crystal structures of similar compounds have been determined using techniques like X-ray structure analysis and PMR spectroscopy (Ivanov et al., 1993).
Chemical Reactions and Properties
- Electrophilic Substitution Reactions : The electrophilic substitution reactions of related compounds, such as 2,5-bis(furan-2-yl)-1H-imidazole, have been explored (El’chaninov et al., 2017).
Physical Properties Analysis
- Crystal Structure and Parameters : For compounds within this chemical family, studies have reported detailed crystallographic parameters, such as monoclinic crystal system and specific measurements of crystal axes (Ivanov et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives
Researchers have synthesized a new series of dibenzo-diazepin-1-one derivatives with furan-2-yl substitutions. These compounds were characterized by various spectroscopic methods, highlighting their potential for further pharmacological and materials science applications (Wang et al., 2016).
Antimicrobial and Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines demonstrated significant antiprotozoal activity, suggesting potential therapeutic applications in combating infectious diseases (Ismail et al., 2004).
Chemical and Biological Properties
Imidazole-Containing Compounds
The imidazole moiety, a component structurally similar to the one , has been extensively studied for its broad range of chemical and biological properties. Derivatives of imidazole have shown diverse biological activities, indicating the potential utility of related compounds in drug development (Siwach & Verma, 2021).
Heterocyclic Synthesis with Ionic Liquids
Research into the use of ionic liquids for synthesizing heterocyclic compounds, including those with imidazole and diazepine structures, showcases the versatility and potential applications of these compounds in medicinal chemistry and materials science (Martins et al., 2008).
Molecular Building Blocks and Drug Synthesis
Metal-Free Cross-Dehydrogenative Coupling
The development of methods for the cross-dehydrogenative coupling of tertiary amines with diazo compounds under visible light and metal-free conditions opens up new pathways for synthesizing complex molecules, potentially including those with imidazolidinedione and diazepine frameworks. This method could be pivotal in creating novel pharmacological agents (Xiao et al., 2014).
Eigenschaften
IUPAC Name |
5-[2-[4-(furan-2-carbonyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-dimethylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5/c1-18-12(15(23)19(2)17(18)25)11-14(22)20-6-4-7-21(9-8-20)16(24)13-5-3-10-26-13/h3,5,10,12H,4,6-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPABZWMGFPHVQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)N(C1=O)C)CC(=O)N2CCCN(CC2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{2-[4-(2-Furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.